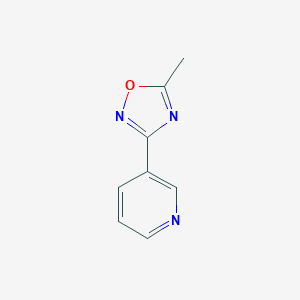

5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole

説明

5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridylhydrazine with methyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

化学反応の分析

Types of Reactions

5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxadiazole N-oxides.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Numerous studies have indicated that derivatives of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown IC50 values ranging from 2.76 µM to 9.27 µM against ovarian and renal cancer cell lines . The structural modifications of the oxadiazole core can enhance antitumor activity, making it a promising candidate for drug development.

- Antimicrobial Properties : The compound has been investigated for its ability to inhibit microbial growth. Its mechanism may involve binding to specific enzymes or receptors that modulate biological activity, thus exhibiting antimicrobial effects.

2. Biological Activity

- Anti-inflammatory Effects : Research has suggested that this compound may also possess anti-inflammatory properties, although detailed mechanisms are still under investigation. Its ability to interact with inflammatory pathways could make it valuable in treating inflammatory diseases .

- Neuroprotective Potential : Emerging studies indicate that derivatives of this compound may offer neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Industrial Applications

1. Agrochemicals

- The unique chemical structure of this compound makes it suitable for developing agrochemicals. Its biological activity can be harnessed to create effective pesticides or herbicides that target specific pests while minimizing environmental impact.

2. Materials Science

- This compound can serve as a building block in synthesizing novel materials with tailored properties for applications in electronics and photonics. Its ability to form stable complexes with metals enhances its utility in creating advanced materials .

Anticancer Efficacy

A comprehensive study evaluated several oxadiazole derivatives against human cancer cell lines using the MTT assay. The results indicated that modifications to the oxadiazole core significantly enhanced cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| OVXF 899 | 2.76 |

| PXF 1752 | 9.27 |

| Other tested lines | Varies |

This data underscores the potential of this compound as a lead compound in anticancer drug development .

Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. Results showed promising inhibition rates, suggesting its potential as an antimicrobial agent.

作用機序

The mechanism of action of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

類似化合物との比較

Similar Compounds

3-(3-Pyridyl)-1,2,4-oxadiazole: Lacks the methyl group at the 5-position.

5-Methyl-1,2,4-oxadiazole: Lacks the pyridyl group.

3-(4-Chlorophenyl)-1,2,4-oxadiazole: Contains a chlorophenyl group instead of a pyridyl group.

Uniqueness

5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole is unique due to the presence of both the methyl and pyridyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and other fields.

生物活性

5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data.

1. Overview of Oxadiazoles

Oxadiazoles are five-membered heterocyclic compounds that have been extensively studied for their pharmacological potential. The 1,2,4-oxadiazole derivatives exhibit a range of biological activities including anticancer, antibacterial, anti-inflammatory, and antiviral effects. The structural versatility of oxadiazoles allows for modifications that can enhance their biological efficacy and selectivity.

2. Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, this compound has shown significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxicity of several oxadiazole derivatives against human cancer cell lines using the MTT assay. The results indicated that compounds derived from this compound exhibited IC50 values ranging from 2.76 µM to 9.27 µM against ovarian and renal cancer cell lines (OVXF 899 and PXF 1752) respectively . These findings suggest that modifications to the oxadiazole core can lead to enhanced antitumor activity.

| Cell Line | IC50 (µM) |

|---|---|

| OVXF 899 | 2.76 |

| PXF 1752 | 9.27 |

| Other tested lines | Varies |

3. Antibacterial Activity

The antibacterial properties of oxadiazoles have also been documented. A synthesized derivative of this compound was tested against Gram-positive and Gram-negative bacteria.

Experimental Results

The minimum inhibitory concentration (MIC) was determined using standard methods against various bacterial strains including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant antibacterial activity with MIC values indicating effective inhibition at lower concentrations compared to standard antibiotics like gentamicin .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 100 |

| Klebsiella pneumoniae | 150 |

4. Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has shown potential as an anti-inflammatory agent.

Research indicates that this compound may inhibit phosphodiesterase enzymes (specifically PDE4B), which play a crucial role in inflammatory responses. In vivo studies demonstrated that derivatives exhibited significant reductions in inflammation in carrageenan-induced paw edema models .

5. Conclusion

This compound represents a promising scaffold in drug discovery due to its multifaceted biological activities. Its effectiveness against cancer cell lines and bacteria highlights its potential as a lead compound for further development in therapeutic applications. Ongoing research into its mechanisms of action and structural modifications could yield even more potent derivatives with enhanced selectivity and reduced side effects.

特性

IUPAC Name |

5-methyl-3-pyridin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6-10-8(11-12-6)7-3-2-4-9-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZLTNFTZQZHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145882 | |

| Record name | 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10350-69-3 | |

| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10350-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010350693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。